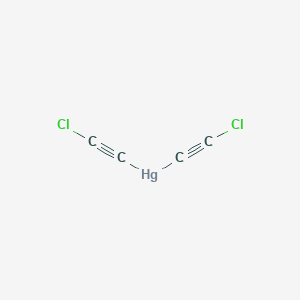

Mercury, bis(chloroethyn-1-yl)-

Beschreibung

Mercury, bis(chloroethyn-1-yl)- (C₄Cl₂Hg, CAS 64771-59-1) is an organomercury compound characterized by a central mercury atom bonded to two chloroethynyl (Cl–C≡C–) groups . Its molecular weight is 319.54 g/mol, distinguishing it from simpler alkyl- or arylmercury compounds. Limited data are available on its specific physicochemical properties, but its structural complexity suggests unique thermal and chemical behavior compared to linear or less substituted mercury compounds.

Eigenschaften

CAS-Nummer |

64771-59-1 |

|---|---|

Molekularformel |

C4Cl2Hg |

Molekulargewicht |

319.54 g/mol |

IUPAC-Name |

bis(2-chloroethynyl)mercury |

InChI |

InChI=1S/2C2Cl.Hg/c2*1-2-3; |

InChI-Schlüssel |

VMQQWTVMDVNGJU-UHFFFAOYSA-N |

Kanonische SMILES |

C(#C[Hg]C#CCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metathesis with Mercury Salts

A plausible pathway involves the reaction of mercury(II) chloride with alkali metal chloroethynylides:

Critical Considerations:

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of ionic intermediates.

-

Temperature Control: Reactions are typically conducted at 0–25°C to prevent decomposition of sensitive acetylides.

-

Byproduct Management: Sodium chloride precipitation drives the reaction forward, necessitating inert atmospheres to avoid oxidation.

Mercury Oxide Route

Mercury(II) oxide reacts with chloroacetylene under controlled conditions:

Optimization Parameters:

-

Acid Catalysis: Trace HCl accelerates proton transfer, though excess acid risks HgO dissolution.

-

Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the ethynyl groups.

Mechanistic Insights and Side Reactions

Competing Pathways

Analyse Chemischer Reaktionen

Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.

Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.

Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.

Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.

Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors

Wirkmechanismus

The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Mercury, bis(chloroethyn-1-yl)- and Analogues

Structural and Stability Differences

- In contrast, linear alkyl groups (e.g., CH₃ in Methylmercury chloride) increase volatility and bioavailability .

- Thermal Decomposition: While exact decomposition temperatures for Mercury, bis(chloroethyn-1-yl)- are unavailable, notes that mercury compounds with aromatic or rigid substituents (e.g., phenyl groups) decompose at higher temperatures (>200°C) than alkylmercury compounds (~150°C). This suggests Mercury, bis(chloroethyn-1-yl)- may exhibit greater thermal resistance .

Toxicity and Environmental Impact

- Methylmercury chloride is notorious for biomagnification in aquatic ecosystems, causing brain damage and birth defects . Chloroethynyl groups may reduce bioavailability compared to methyl groups, but mercury’s inherent toxicity persists .

- Environmental Behavior : Unlike Methylmercury chloride, which readily bioaccumulates in fish , Mercury, bis(chloroethyn-1-yl)-’s larger size and lower solubility may limit mobility in water. However, its persistence in sediments or industrial waste streams could pose long-term risks .

Industrial and Regulatory Context

- Applications: Methoxyethyl mercury chloride has been used in biocides, while Methylmercury chloride is restricted due to toxicity .

- Regulatory Status : The U.S. EPA and international guidelines strictly limit mercury compound releases . Mercury, bis(chloroethyn-1-yl)- would fall under these regulations, though its niche synthesis limits environmental detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.